1-(Diethoxymethyl)-4-hexylbenzene
Description
Classification and Structural Context within Organic Chemistry
1-(Diethoxymethyl)-4-hexylbenzene belongs to the family of organic compounds known as acetals. Specifically, it is the diethyl acetal (B89532) of 4-hexylbenzaldehyde. chemspider.com Acetals are characterized by a carbon atom bonded to two alkoxy (-OR) groups, making them geminal di-ethers. chemscene.com In this case, the central carbon of the diethoxymethyl group is bonded to two ethoxy (-OCH2CH3) groups and a 4-hexylphenyl group.
The structure consists of a benzene (B151609) ring substituted at two positions: a hexyl group (-C6H13) at one end and the diethoxymethyl group [-CH(OCH2CH3)2] at the other, in a para arrangement (positions 1 and 4). This bifunctional nature—a lipophilic alkyl chain on an aromatic ring and a protected aldehyde—is a common motif in molecules designed for applications in materials science, such as liquid crystals, and as intermediates in pharmaceutical synthesis. sigmaaldrich.comquickcompany.in
Below are the key chemical identifiers and properties for this compound.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C17H28O2 |
| Average Mass | 264.409 g/mol |
| Monoisotopic Mass | 264.208930 u |
| IUPAC Name | This compound |
| Synonyms | p-Hexylbenzaldehyde diethyl acetal, 4-n-Hexylbenzaldehyde diethyl acetal |
| CAS Number | 89511-01-3 |
Table 1: Key chemical properties and identifiers for this compound. Data sourced from chemical databases. chemspider.com
Research Significance of Aryl Acetal Derivatives in Advanced Synthesis
The primary significance of aryl acetals, including this compound, in advanced synthesis lies in their role as protecting groups for aldehydes. The acetal functional group is notably stable under neutral and strongly basic or nucleophilic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the aldehyde. guidechem.com
The protection of an aldehyde as an acetal is a crucial step in many multi-step synthetic pathways. For instance, if a molecule contains both an aldehyde and an ester, and a chemist wishes to react only the ester with a powerful nucleophile like a Grignard reagent, the aldehyde must be protected. Converting the aldehyde to an acetal renders it unreactive towards the Grignard reagent. Once the desired reaction on the ester is complete, the acetal can be easily removed (deprotected) by treatment with aqueous acid to regenerate the original aldehyde. guidechem.com
The general process can be summarized as:
Protection: Reaction of the aryl aldehyde with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the aryl acetal.
Transformation: Performing one or more chemical reactions on other functional groups within the molecule. The acetal group remains inert.
Deprotection: Hydrolysis of the acetal using aqueous acid to restore the aldehyde functional group.
Beyond their role as simple protecting groups, aryl acetals are valuable intermediates in their own right. They can participate in various chemical transformations. For example, propiolaldehyde diethyl acetal is a versatile three-carbon building block used in the synthesis of a wide range of compounds, from natural polyacetylenes to heterocyclic systems like pyrazoles and pyrimidines. orgsyn.org This highlights the potential for acetal-containing molecules like this compound to serve as key precursors in the synthesis of complex organic structures. Their stability allows for precise chemical manipulations, making them indispensable tools in the design and execution of sophisticated synthetic strategies.
Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxymethyl)-4-hexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-4-7-8-9-10-15-11-13-16(14-12-15)17(18-5-2)19-6-3/h11-14,17H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWMCAMNLPWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346520 | |
| Record name | 1-(Diethoxymethyl)-4-hexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89511-01-3 | |
| Record name | 1-(Diethoxymethyl)-4-hexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Diethoxymethyl 4 Hexylbenzene
Acetalization Reactions as Primary Synthetic Routes
The principal method for synthesizing 1-(diethoxymethyl)-4-hexylbenzene involves the acetalization of its corresponding aldehyde precursor, 4-hexylbenzaldehyde. This reaction protects the aldehyde group by converting it into a diethyl acetal (B89532).
Synthesis via Acetalization of 4-Hexylbenzaldehyde
The direct reaction of 4-hexylbenzaldehyde with ethanol (B145695) in the presence of an acid catalyst is the most common route to obtain this compound. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction towards the product. researchgate.net
The choice of catalyst is paramount in acetalization, with both Brønsted and Lewis acids being effective. researchgate.netucl.ac.uk Various catalytic systems have been explored for the acetalization of aldehydes, which can be extrapolated for the synthesis of this compound.
Acid catalysts such as phosphomolybdovanadate salts have demonstrated high activity and selectivity in the acetalization of benzaldehyde (B42025). mdpi.com The acidic strength of the catalyst plays a crucial role, with stronger acid sites generally leading to higher conversion rates. mdpi.com For instance, cesium salts of phosphomolybdic acid have been shown to be effective, with their catalytic performance linked to their surface area and acidity. mdpi.com
Titanium dioxide (TiO2) has also been identified as a robust catalyst for the acetalization of benzaldehyde, achieving high yields at room temperature. ucl.ac.uk Other effective catalysts include zirconium tetrachloride, which is noted for its high efficiency and chemoselectivity under mild conditions. organic-chemistry.org The optimization of reagent quantities, particularly the amount of the alcohol and the catalyst, is crucial for maximizing the yield.
Table 1: Comparison of Catalytic Systems for Acetalization of Aromatic Aldehydes
| Catalyst | Key Features | Reference |
| Phosphomolybdovanadate Salts | High activity and selectivity, dependent on acidity. | mdpi.com |
| Titanium Dioxide (TiO2) | Effective at room temperature, high yield. | ucl.ac.uk |
| Zirconium Tetrachloride (ZrCl4) | Highly efficient and chemoselective under mild conditions. | organic-chemistry.org |
| Perchloric acid on silica (B1680970) gel | Efficient, reusable, and cost-effective. | organic-chemistry.org |
This table is illustrative and based on general findings for aromatic aldehyde acetalization.
The solvent system can significantly impact the efficiency and selectivity of acetalization. While the reaction can be carried out under solvent-free conditions, particularly with a large excess of the alcohol which also acts as the solvent, the choice of an appropriate solvent can be beneficial. researchgate.net For instance, acetonitrile (B52724) has been reported as a "greener" solvent alternative to more hazardous options like dichloromethane (B109758) and benzene (B151609), providing a good balance between conversion and selectivity in related reactions. scielo.br The polarity of the reaction medium can also influence the reaction outcome, with less polar solvents sometimes requiring longer reaction times. bas.bg
Exploration of Alternative Precursors and Synthetic Pathways
While the acetalization of 4-hexylbenzaldehyde is the most direct route, alternative synthetic strategies could theoretically be employed. One could envision a pathway starting from a different precursor, such as a Grignard reagent derived from a halogenated benzene, followed by formylation and subsequent acetalization. However, these multi-step syntheses are generally less efficient. Another potential, though less common, approach involves the direct synthesis from acetaldehyde, which can undergo self-condensation and aromatization to form p-substituted benzaldehydes under specific catalytic conditions, which could then be acetalized. nih.gov
Reaction Condition Optimization for High-Yield Synthesis
Optimizing reaction conditions such as temperature and duration is critical for maximizing the yield and purity of this compound.
Temperature and Reaction Duration Effects on Product Formation
The temperature and duration of the reaction are interdependent variables that must be carefully controlled. While some catalytic systems for acetalization are effective at room temperature, others may require heating to achieve a reasonable reaction rate. ucl.ac.ukbas.bg For example, in the synthesis of certain cyclic acetals, heating to 75°C was found to be optimal. bas.bg
The reaction time can also be significantly influenced by the chosen catalyst and solvent. Efficient catalytic systems can reduce the required reaction time from several hours to a much shorter period. scielo.br For instance, in some optimized procedures, reaction times have been successfully reduced from 20 hours to 4 hours without a significant loss in yield or selectivity. scielo.br
Table 2: Illustrative Optimization of Reaction Conditions for Acetalization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | TiO2 | ZrCl4 | Phosphomolybdovanadate Salt |
| Temperature | Room Temperature | Mild | Elevated (e.g., 75°C) |
| Duration | 2 hours | Variable | 4-20 hours |
| Expected Yield | High | High | High |
This table provides a conceptual overview of how different parameters can be adjusted to optimize the synthesis, based on general principles of acetalization reactions.
Stoichiometric Control and Impurity Minimization
Precise stoichiometric control of reactants and catalysts is paramount in the synthesis of this compound to maximize yield and minimize the formation of impurities. The molar ratio of 4-hexylbenzaldehyde to the acetalizing agent (ethanol or triethyl orthoformate) and the concentration of the acid catalyst are critical parameters that require careful optimization.
An excess of the acetalizing agent is generally employed to shift the reaction equilibrium towards the product side. However, an exceedingly large excess can complicate the purification process and increase production costs. The catalyst loading, typically a small molar percentage of a protic acid like p-toluenesulfonic acid or a Lewis acid, must be sufficient to ensure a reasonable reaction rate but not so high as to promote side reactions. nih.gov
Potential impurities in the synthesis of this compound can arise from several sources. Incomplete reaction can leave unreacted 4-hexylbenzaldehyde in the final product. The formation of byproducts can occur through various side reactions, including the self-condensation of the starting aldehyde or reactions involving impurities within the starting materials. The presence of water can also lead to the hydrolysis of the acetal product back to the aldehyde, particularly under acidic conditions. nih.gov
To mitigate these issues, a carefully controlled reaction environment is essential. The use of high-purity reagents and anhydrous conditions are crucial first steps. The slow, controlled addition of the catalyst can also help to prevent localized high concentrations that might trigger unwanted side reactions. Post-reaction, a neutralization step is often employed to quench the acid catalyst and prevent product degradation during workup and purification. This is commonly followed by washing with an aqueous solution to remove any remaining water-soluble impurities.
Below is an illustrative table detailing the impact of varying stoichiometric ratios of 4-hexylbenzaldehyde to triethyl orthoformate on the yield of this compound, based on general principles of acetal synthesis.
| Molar Ratio (4-Hexylbenzaldehyde:Triethyl Orthoformate) | Catalyst Loading (mol%) | Reaction Time (hours) | Theoretical Yield (%) |
| 1:1.1 | 0.5 | 4 | 85 |
| 1:1.5 | 0.5 | 4 | 92 |
| 1:2.0 | 0.5 | 4 | 95 |
| 1:1.5 | 1.0 | 2 | 94 |
This table is illustrative and based on general outcomes for similar acetalization reactions. Actual results may vary.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetals, and these methodologies are applicable to the production of this compound. The focus of these sustainable approaches is to reduce the environmental impact of the chemical process by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One of the primary areas of development in the green synthesis of acetals is the use of solid acid catalysts as replacements for traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. google.com Solid acids, such as zeolites, ion-exchange resins, and functionalized silicas, offer several advantages. researchgate.net They are generally less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which reduces waste and lowers operational costs. google.comresearchgate.net The use of these heterogeneous catalysts simplifies the purification process, as a separate quenching and washing step to remove the catalyst is not required.
Another avenue of green chemistry being explored is the use of alternative energy sources to drive the reaction. Microwave irradiation and ultrasound have been shown to significantly accelerate the rate of acetalization reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. These techniques can also enhance the efficiency of the reaction under milder conditions, potentially reducing energy consumption.
Solvent selection is another critical aspect of green acetal synthesis. While traditional syntheses may be carried out in solvents like toluene, green approaches favor the use of more environmentally benign solvents or, ideally, solvent-free conditions. researchgate.net The use of an excess of one of the reactants, such as triethyl orthoformate, can sometimes serve as both the reagent and the reaction medium, eliminating the need for an additional solvent.
The table below provides a comparative overview of traditional versus potential green synthesis methods for this compound, highlighting the advantages of the sustainable approaches.
| Parameter | Traditional Method | Green Chemistry Approach |
| Catalyst | Homogeneous acid (e.g., p-toluenesulfonic acid) | Heterogeneous solid acid (e.g., zeolite, ion-exchange resin) google.comresearchgate.net |
| Catalyst Separation | Neutralization and aqueous extraction | Simple filtration researchgate.net |
| Solvent | Often requires an organic solvent (e.g., toluene) | Solvent-free or use of a reactant as the solvent researchgate.net |
| Energy Input | Conventional heating | Microwave irradiation or ultrasound |
| Waste Generation | Higher, due to catalyst quenching and solvent use | Lower, due to catalyst recyclability and solvent reduction |
By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.
Reactivity and Chemical Transformations of 1 Diethoxymethyl 4 Hexylbenzene
Reversibility and Hydrolysis of the Diethoxymethyl Acetal (B89532) Moiety
The diethoxymethyl group serves as a protecting group for an aldehyde functional group. Its most significant reaction is the reversible hydrolysis to regenerate the parent aldehyde, 4-hexylbenzaldehyde.
The conversion of the acetal back to the aldehyde is an equilibrium-driven process typically catalyzed by acid in the presence of water. orgoreview.comchemistrysteps.com This reaction is known as deprotection. The general mechanism involves protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). Subsequent attack by water and loss of a second molecule of ethanol (B145695) regenerates the carbonyl group of the aldehyde. chemistrysteps.com
To drive the equilibrium toward the aldehyde, a large excess of water is typically used. chemistrysteps.com Various acidic conditions can be employed to facilitate this transformation.
Table 1: Representative Conditions for Acetal Hydrolysis
| Catalyst/Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water or aqueous organic solvent | Typically room temperature to gentle heating | orgoreview.commasterorganicchemistry.com |
| p-Toluenesulfonic acid (TsOH) | Acetone (B3395972)/Water | Mild acidic conditions | masterorganicchemistry.com |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | Catalytic, mild conditions at 30 °C | organic-chemistry.org |
The ease of this hydrolysis makes the diethoxymethyl group an effective way to mask the reactivity of the aldehyde while other chemical modifications are performed on the molecule.
Once deprotected, the resulting 4-hexylbenzaldehyde is a versatile intermediate capable of undergoing a variety of reactions characteristic of aromatic aldehydes.
Condensation Reactions: As it lacks α-hydrogens, 4-hexylbenzaldehyde cannot self-condense via an aldol (B89426) reaction. However, it can react with enolizable ketones or aldehydes in mixed aldol condensations. For instance, it can react with ketones like acetone or cyclohexanone (B45756) in the presence of a base to form α,β-unsaturated ketones. researchgate.netchegg.com
Cannizzaro Reaction: In the presence of a strong base, 4-hexylbenzaldehyde, being a non-enolizable aldehyde, can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid (4-hexylbenzoic acid) and another is reduced to a primary alcohol (4-hexylbenzyl alcohol). stackexchange.com
Wittig Reaction: It can react with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain with a double bond.
Imine (Schiff Base) Formation: Reaction with primary amines yields imines, which are key intermediates in the synthesis of various heterocyclic compounds and are particularly important in the formation of certain liquid crystals. nih.gov
Mannich Reaction: It can participate in three-component Mannich reactions with a secondary amine and a compound containing an active hydrogen (like a ketone) to form β-amino carbonyl compounds. jlu.edu.cn
Functional Group Interconversions and Derivatization
Beyond the aldehyde group, both the hexyl chain and the aromatic ring can be chemically modified.
The hexyl group is a saturated alkyl chain and is generally less reactive than other parts of the molecule. Its reactivity is largely confined to free-radical reactions, which are typically non-selective. However, the benzylic position (the carbon atom of the hexyl chain attached to the benzene (B151609) ring) exhibits enhanced reactivity. libretexts.org Reactions can be targeted to this position, although selectivity can be a challenge compared to simpler alkylbenzenes. Standard functional group interconversions can be applied if a reactive handle is introduced onto the chain. ub.edu
The benzene ring of 1-(diethoxymethyl)-4-hexylbenzene can undergo electrophilic aromatic substitution (EAS). Both the alkyl (hexyl) group and the acetal (diethoxymethyl) group are electron-donating and act as ortho-, para-directors. masterorganicchemistry.com Since the para position is already occupied, incoming electrophiles will be directed to the positions ortho to the existing substituents.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(Diethoxymethyl)-2-nitro-4-hexylbenzene | masterorganicchemistry.comyoutube.com |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo(or Chloro)-1-(diethoxymethyl)-4-hexylbenzene | youtube.com |
| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | 2-(Diethoxymethyl)-5-hexylbenzenesulfonic acid | youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-(diethoxymethyl)-4-hexylbenzene | masterorganicchemistry.com |
Nucleophilic aromatic substitution is generally not feasible unless strong electron-withdrawing groups are introduced onto the ring, typically ortho or para to a leaving group. libretexts.org
This compound as a Key Intermediate in Complex Organic Synthesis
The primary utility of this compound in synthesis is as a stable, protected precursor to 4-hexylbenzaldehyde. bldpharm.com This strategy is crucial in multi-step syntheses where the aldehyde functionality would be incompatible with reagents used to modify other parts of a molecule.
A significant application of related 4-alkylbenzaldehydes is in the synthesis of liquid crystals. nih.govcolorado.edu The rigid core of the benzene ring combined with the flexible alkyl chain is a common motif in liquid crystalline molecules (mesogens). For example, 4-hexylbenzaldehyde (generated from the title compound) can be condensed with various anilines to produce Schiff base liquid crystals, where the properties can be tuned by the length of the alkyl chain. nih.gov It can also serve as a foundational building block for more complex, π-conjugated systems used in materials science, including side-chain liquid crystalline polymers. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Hexylbenzaldehyde |
| p-Toluenesulfonic acid |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate |
| o-Iodoxybenzoic acid |
| β-cyclodextrin |
| Acetone |
| Cyclohexanone |
| 4-Hexylbenzoic acid |
| 4-Hexylbenzyl alcohol |
| 1-(Diethoxymethyl)-2-nitro-4-hexylbenzene |
| 2-Bromo-1-(diethoxymethyl)-4-hexylbenzene |
| 2-Chloro-1-(diethoxymethyl)-4-hexylbenzene |
| 2-(Diethoxymethyl)-5-hexylbenzenesulfonic acid |
| 2-Acyl-1-(diethoxymethyl)-4-hexylbenzene |
| 4-alkylbenzaldehydes |
| 4-benzyloxybenzaldehyde |
| hexylresorcinol |
| bis(4-methoxyphenyl)tellurium dichloride |
Utilization in Convergent and Linear Synthetic Strategies
The diethoxymethyl group in this compound typically serves as a protected form of a formyl group (an aldehyde). This protection strategy is fundamental to its application in both convergent and linear synthetic sequences. Acetal groups, such as the diethyl acetal, are known to be stable under a variety of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. This stability allows for chemical modifications to be carried out on other parts of the molecule without affecting the latent aldehyde functionality.
In a linear synthesis , this compound can be introduced early in a reaction sequence. The hexyl group on the aromatic ring can direct further electrophilic aromatic substitution reactions, or the entire substituted benzene ring can be subjected to transformations. Throughout these steps, the diethoxymethyl group remains intact. At a later, strategic point in the synthesis, the acetal can be deprotected, typically by treatment with aqueous acid, to reveal the aldehyde. This newly liberated aldehyde can then participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or aldol condensations, to elongate the carbon chain or introduce new functional groups.
While specific examples detailing the use of this compound in extensive multi-step syntheses are not abundant in publicly accessible literature, the principles of its utility can be inferred from the well-established chemistry of related substituted benzaldehyde (B42025) dialkyl acetals. For example, 4-substituted benzaldehyde dialkyl acetals are recognized as valuable precursors for active substances, fragrances, and flavorings. google.com
| Synthetic Strategy | Role of this compound | Key Transformation |
| Linear Synthesis | Starting material or early-stage intermediate. | Protection of the aldehyde as a diethyl acetal, allowing for multi-step modification of the benzene ring or hexyl group, followed by deprotection. |
| Convergent Synthesis | Precursor to a key molecular fragment. | Late-stage deprotection of the acetal to reveal the aldehyde for coupling with other synthesized fragments. |
Building Block for Multifunctional Molecules
The structural attributes of this compound make it a valuable building block for the synthesis of multifunctional molecules. The presence of a lipophilic hexyl chain, a versatile aromatic core, and a masked reactive aldehyde group allows for the systematic construction of molecules with tailored properties.
The aldehyde functionality, once deprotected, is a gateway to a vast array of chemical transformations. For instance, it can be converted into a primary alcohol via reduction, a carboxylic acid via oxidation, or an amine via reductive amination. These transformations introduce new functional groups that can serve as points for further derivatization or as key pharmacophores in biologically active molecules.
A notable application for related functionalized benzaldehydes is in the creation of self-assembled monolayers (SAMs) on surfaces. Aldehyde-functionalized molecules can be immobilized on amino-functionalized surfaces through reductive amination. nih.gov This technique is instrumental in the development of biosensors and for studying carbohydrate-protein interactions. Following this paradigm, this compound could be envisioned as a precursor for molecules designed for surface modification, where the hexyl group would influence the packing and hydrophobic interactions within the monolayer.
Furthermore, substituted benzaldehyde acetals are important intermediates in the synthesis of pyrethroid pesticides and have been used in the preparation of precursors for semi-synthetic antibiotics. google.comgoogle.com For example, 4-hydroxybenzaldehyde, which can be derived from the corresponding acetal, is a precursor for the production of 4-hydroxyphenylglycine, a component of the antibiotic amoxicillin. google.com This highlights the potential of this compound as a starting material for creating complex and valuable molecules in the pharmaceutical and agrochemical industries.
The synthesis of benzaldehyde-functionalized glycans for the study of carbohydrate interactions further illustrates the utility of this class of compounds. nih.gov A convergent approach has been used to synthesize benzaldehyde-functionalized LewisX trisaccharide analogs, which can be used for attachment to gold nanoparticles and sensor surfaces. researchgate.net
Table of Potential Transformations and Applications:
| Functional Group Transformation | Resulting Moiety | Potential Application Area |
| Acetal Deprotection | Aldehyde | Wittig reactions, aldol condensations, reductive amination |
| Aldehyde Reduction | Primary Alcohol | Introduction of a hydroxyl group for esterification or etherification |
| Aldehyde Oxidation | Carboxylic Acid | Formation of amides, esters; key group in many APIs |
| Reductive Amination | Amine | Introduction of basic centers, further functionalization |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the analysis of 1-(Diethoxymethyl)-4-hexylbenzene, ensuring its purity and enabling its isolation from reaction mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in its characterization.
High-Performance Liquid Chromatography (HPLC) Development
HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For acetals like this compound, special considerations in method development are necessary to ensure the stability of the compound during analysis.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method for the analysis of aromatic compounds. For this compound, a C18 or C8 column would likely be utilized. A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is effective for elution. coresta.org A critical consideration in the HPLC analysis of acetals is the potential for hydrolysis back to the corresponding aldehyde and alcohol, especially in the presence of acidic conditions often found with silica-based columns. coresta.orgcoresta.org To mitigate this, the inclusion of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, in the mobile phase is often necessary to prevent the degradation of the acetal (B89532) on the column. coresta.orgcoresta.org UV detection is suitable for this compound due to the presence of the benzene (B151609) ring, with a likely detection wavelength around 254 nm. epa.gov
Table 1: Illustrative Reverse Phase HPLC Parameters for Acetal Analysis
| Parameter | Value | Source |
| Column | C18, 250 mm x 4.6 mm, 5 µm | epa.gov |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 5 mM Ammonia | coresta.org |
| Flow Rate | 1.0 mL/min | coresta.org |
| Detector | UV at 254 nm | epa.gov |
| Column Temperature | 40°C | shimadzu.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. sielc.com While specific UPLC applications for this compound are not extensively documented, HPLC methods can generally be transferred to a UPLC system to improve analytical efficiency. sielc.com Such a transfer would involve adjusting the flow rate and gradient to accommodate the smaller column dimensions and higher pressures, resulting in a substantial reduction in run time and solvent consumption.
For the isolation and purification of this compound in larger quantities, analytical HPLC methods can be scaled up to preparative chromatography. sielc.com This involves using a larger diameter column packed with the same stationary phase as the analytical column. The mobile phase composition remains the same, but the flow rate is increased proportionally to the column size. This allows for the injection of larger sample volumes, facilitating the collection of fractions containing the purified compound. Column chromatography using silica (B1680970) gel with a solvent system like hexane (B92381) and ethyl acetate (B1210297) is also a viable method for purification. nih.govacs.org
Gas Chromatography (GC) and Coupled Techniques
Given its likely volatility, gas chromatography is a highly suitable technique for the analysis of this compound. It offers high resolution and is often coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the separation and structural elucidation of volatile compounds. nih.gov In a typical GC-MS analysis, the compound is separated from other components in a mixture on a capillary column before entering the mass spectrometer. researchgate.net For this compound, electron ionization (EI) would likely be used, causing the molecule to fragment in a predictable manner.
The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule, as well as several fragment ions. The fragmentation pattern is key to confirming the structure. For this compound, expected fragments would arise from the cleavage of the C-O bonds of the acetal group and from fragmentation of the hexyl chain. For instance, the fragmentation of a similar compound, benzaldehyde (B42025) dimethyl acetal, has been studied. nih.gov Furthermore, the mass spectrum of hexylbenzene (B86705) shows characteristic peaks at m/z 92 and 91, corresponding to the tropylium (B1234903) ion, and other fragments resulting from the loss of alkyl groups. nih.gov The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of the compound. nih.gov
Table 2: Predicted GC-MS Parameters and Key Fragmentation Ions
| Parameter | Predicted Value/Fragment | Source |
| GC Column | Capillary column (e.g., DB-5ms) | researchgate.net |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Key Fragments | Molecular Ion [M]+, [M-OC2H5]+, Tropylium ion (m/z 91/92) | nih.govdocbrown.info |
Multidimensional Gas Chromatography (MDGC) for Complex Mixtures
Multidimensional gas chromatography (MDGC) is a powerful separation technique with enhanced peak capacity, making it highly suitable for the analysis of complex samples such as those found in the petroleum, food, and pharmaceutical industries. nih.gov This method employs two or more columns with different selectivities, connected sequentially. nih.govlabcompare.com For particularly complex separations, a technique known as GCxGC is often utilized, where the entire sample eluent is passed through both columns. labcompare.com
In the context of analyzing industrial samples that may contain this compound, MDGC offers significant advantages. It can effectively separate target analytes from a complex background matrix, which might include isomers or other structurally similar compounds. The "heart-cutting" method allows specific, unresolved portions of the eluent from the first column to be directed to a second column for further separation. labcompare.com More advanced systems enable multiple heart-cut transfers, which is crucial for resolving co-eluting peaks without retention time shifts. nih.gov When coupled with a mass spectrometer (MDGC-MS), this technique provides not only high-resolution separation but also confident identification and quantification of the individual components. nih.govnih.gov This is particularly relevant for determining compounds like this compound in mixtures containing other benzene derivatives, such as those in gasoline or industrial precursor materials. nih.govnih.gov
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC)
Comprehensive two-dimensional liquid chromatography (LCxLC) represents a significant advancement in liquid chromatography, offering a much higher peak capacity for separating extremely complex mixtures. chromatographyonline.com The technique, which predates the more common comprehensive two-dimensional gas chromatography (GCxGC), typically involves using two columns with different separation mechanisms. chromatographyonline.com Fractions from the first-dimension column are sequentially transferred to the second-dimension column via a switching valve for further separation. chromatographyonline.com
The power of LCxLC lies in its ability to generate a much greater separation potential than single-dimension LC. While a standard LC separation might resolve 50 to 100 peaks, LCxLC can separate hundreds or even thousands of components in a single analysis. chromatographyonline.com This capability is invaluable for the untargeted analysis of complex samples where this compound might be present as a minor component. The orthogonality of the two separation phases is key to achieving high-resolution power. chromatographyonline.com
Spectroscopic Characterization for Molecular Structure Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific vibrational modes of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the exact connectivity of atoms in this compound can be determined.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. The expected signals for this compound would include distinct regions for the aromatic protons, the protons of the hexyl chain, and the protons of the diethoxymethyl group. The p-disubstituted benzene ring will show a characteristic pattern, typically two doublets in the aromatic region (~7.0-7.4 ppm).
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the aromatic carbons, the hexyl chain carbons, and the carbons of the diethoxymethyl group. The chemical shifts are influenced by the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |
| Aromatic CH (ortho to hexyl) | ~7.15 (d, 2H) | ~128.5 | Protons and carbons on the benzene ring adjacent to the alkyl group. |
| Aromatic CH (ortho to acetal) | ~7.35 (d, 2H) | ~126.5 | Protons and carbons on the benzene ring adjacent to the electron-withdrawing acetal group. |
| Acetal CH | ~5.50 (s, 1H) | ~102.0 | Single proton on the carbon bonded to two oxygen atoms, shifted downfield. |
| Methylene (B1212753) (-O-CH₂-CH₃) | ~3.55 (q, 4H) | ~61.0 | Methylene group of the ethoxy substituent, split into a quartet by the adjacent methyl group. |
| Methyl (-O-CH₂-CH₃) | ~1.20 (t, 6H) | ~15.0 | Methyl group of the ethoxy substituent, split into a triplet by the adjacent methylene group. |
| Benzylic CH₂ (Hexyl) | ~2.60 (t, 2H) | ~36.0 | Methylene group of the hexyl chain directly attached to the aromatic ring. |
| Hexyl Chain (-CH₂-)₄ | ~1.30-1.60 (m, 8H) | ~22.5-31.5 | Overlapping signals for the internal methylene groups of the hexyl chain. |
| Terminal CH₃ (Hexyl) | ~0.90 (t, 3H) | ~14.0 | Terminal methyl group of the hexyl chain. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures light scattering from vibrations that change the molecule's polarizability. nih.gov
For this compound, key functional groups will give rise to characteristic bands. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The p-substitution pattern can be confirmed by the presence of a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. The aliphatic C-H bonds of the hexyl and ethyl groups will show strong stretching absorptions in the 2850-2960 cm⁻¹ range. The C-O bonds of the acetal group are expected to produce strong stretching bands in the 1050-1150 cm⁻¹ region. While IR is sensitive to polar bonds like C-O, Raman spectroscopy is often more sensitive to the non-polar C-C bonds of the alkyl chain and the symmetric vibrations of the benzene ring. nih.gov
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Symmetric and asymmetric stretching of C-H bonds in the hexyl and ethyl groups. |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | In-plane stretching of the carbon-carbon double bonds within the benzene ring. |
| C-O-C Stretch (Acetal) | 1050 - 1150 | IR (Strong) | Asymmetric and symmetric stretching of the carbon-oxygen single bonds of the acetal. |
| Aromatic C-H Bend (p-sub) | 800 - 850 | IR (Strong) | Out-of-plane bending of C-H bonds, characteristic of 1,4-disubstitution. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound (C₁₇H₂₈O₂), the molecular weight is 264.45 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) at m/z 264.
The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for alkylbenzenes involve cleavage at the benzylic position. For this molecule, the loss of a pentyl radical (C₅H₁₁) would result in a significant fragment at m/z 193. Another characteristic fragmentation for acetals is the loss of an alkoxy group. The loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would produce a cation at m/z 219. A subsequent loss of ethylene (B1197577) (C₂H₄) from this fragment via a rearrangement could lead to a fragment at m/z 191. The base peak in the spectrum is often a stable carbocation. youtube.com
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Description |
| 264 | [C₁₇H₂₈O₂]⁺ | - | Molecular Ion (M⁺) |
| 219 | [M - •OCH₂CH₃]⁺ | •C₂H₅O | Loss of an ethoxy radical from the acetal group. |
| 193 | [M - •C₅H₁₁]⁺ | •C₅H₁₁ | Benzylic cleavage with loss of a pentyl radical from the hexyl chain. |
| 175 | [M - •OCH₂CH₃ - C₂H₄O]⁺ | C₂H₅O, C₂H₄O | Loss of an ethoxy radical followed by loss of acetaldehyde. |
| 147 | [C₁₀H₁₁O]⁺ | C₇H₁₇O | Complex rearrangement and fragmentation. |
| 103 | [C₇H₇O]⁺ | C₁₀H₂₁O | Benzylic cation with an oxygen atom. |
| 91 | [C₇H₇]⁺ | C₁₀H₂₁O₂ | Tropylium ion, a common fragment for alkylbenzenes. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic UV absorptions due to the π-electrons in the benzene ring.
Substituted benzenes typically show two main absorption bands. The E-band (or E₂-band) is a strong absorption usually found below 220 nm, and the B-band is a weaker, more structured absorption that appears at longer wavelengths, typically around 250-280 nm. For this compound, the p-disubstitution is expected to cause a red shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. The B-band, which is forbidden in highly symmetric benzene, becomes more intense upon substitution. The expected λmax for the B-band would be in the range of 260-275 nm.
Theoretical and Computational Investigations of 1 Diethoxymethyl 4 Hexylbenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 1-(diethoxymethyl)-4-hexylbenzene. These calculations provide a robust framework for understanding its geometry, electronic structure, and vibrational characteristics.
Geometry Optimization and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. Geometry optimization of this compound using DFT methods allows for the identification of the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the minimum electronic energy. Conformational analysis further explores the different spatial arrangements of the molecule's flexible side chains, the diethoxymethyl and hexyl groups, to identify various stable conformers and the energy barriers between them. This information is fundamental to understanding how the molecule's shape influences its physical and chemical properties.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic behavior of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netwuxibiology.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide accurate estimations of these orbital energies. For related aromatic compounds, HOMO-LUMO gaps have been computationally determined to predict reactivity trends. researchgate.nethuji.ac.ilunl.edu The analysis of the spatial distribution of HOMO and LUMO can also reveal the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Frontier Orbital Energies (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.8 |
| Gap | 5.4 |
Note: The values presented in this table are illustrative and would be determined through specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Predictions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgscispace.com The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. researchgate.netresearchgate.netyoutube.com For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the diethoxymethyl group, indicating their nucleophilic character and suitability for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the alkyl chains would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. This visual representation of charge distribution provides critical insights into how the molecule will interact with other chemical species. libretexts.org
Prediction and Assignment of Vibrational Frequencies
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the energies of its various molecular vibrations (stretching, bending, etc.). These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands to specific vibrational modes. This correlation between theoretical and experimental data provides a detailed understanding of the molecule's structural dynamics.
Molecular Mechanics (MM) and Dynamics Simulations
While DFT is excellent for studying the electronic properties of a single molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems and longer timescales. MM methods use a classical mechanics approach with parameterized force fields to model the potential energy of a system of atoms. This allows for the efficient study of the conformational landscape of flexible molecules like this compound.
MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time. This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment. For this compound, MD simulations could be used to study its behavior in different solvents or its interactions with other molecules, providing insights into its bulk properties and transport phenomena.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. scielo.brrsc.org By modeling the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be employed to:
Propose and evaluate different possible reaction pathways. scielo.br
Calculate the activation energies for each step to determine the most likely mechanism. nih.gov
Investigate the role of catalysts in lowering the activation energy. nih.gov
Understand the stereoselectivity or regioselectivity of a reaction.
These computational investigations provide a detailed and dynamic understanding of how reactions involving this compound proceed at the molecular level. rsc.org
Applications and Advanced Materials Science of 1 Diethoxymethyl 4 Hexylbenzene
Role in Polymer Chemistry and Materials Science
The structure of 1-(Diethoxymethyl)-4-hexylbenzene, which is essentially a protected form of 4-hexylbenzaldehyde, suggests its potential utility in polymer synthesis. The presence of the aromatic ring and the reactive potential of the aldehyde group upon deprotection allow for its incorporation into polymeric structures through various mechanisms.
As a Monomer or Co-Monomer in Polymer Synthesis
While direct polymerization of this compound as a primary monomer is not extensively documented, its deprotected form, 4-hexylbenzaldehyde, can be envisioned as a co-monomer in specific polymerization reactions. For instance, in anionic polymerization, styrenic monomers bearing functional groups are of significant interest. Acetal-protected styrene (B11656) derivatives have been successfully polymerized in a living manner, yielding well-defined polymers with controlled molecular weights and narrow distributions. acs.orgresearchgate.netelsevierpure.com This suggests a pathway where a vinyl group could be introduced to the this compound structure, creating a monomer suitable for anionic polymerization. The resulting polymer would feature pendant diethoxymethyl-protected aldehyde groups along the chain.
Subsequent deprotection of the acetal (B89532) groups would yield a polymer with pendant aldehyde functionalities. These aldehyde groups can then be used for post-polymerization modifications, such as crosslinking or grafting, to tailor the polymer's properties for specific applications. For example, copolymers of phthalaldehyde and electron-deficient benzaldehydes have been synthesized via anionic polymerization, leading to functional materials.
Precursor for End-Modification of Polymeric Chains
A more direct and explored application of aldehyde-functionalized molecules in polymer chemistry is for the end-modification of polymeric chains. Living polymerization techniques, such as anionic polymerization, produce polymer chains with reactive ends that can be quenched with specific electrophiles to introduce desired end-groups. 4-Hexylbenzaldehyde, the deprotected form of this compound, can act as such an electrophile.
For instance, living anionic polymerization of styrene or other vinyl monomers can be terminated by reaction with 4-hexylbenzaldehyde. This would result in a polymer chain with a terminal 4-hexylphenyl group attached via a hydroxyl-bearing carbon, following a reductive workup. This end-functionalization can be used to introduce specific properties to the polymer, such as altering its solubility, surface activity, or ability to interact with other materials. The synthesis of well-defined star-branched polymers has been achieved using methodologies that involve the coupling of living polymers with functionalized agents. capes.gov.brnih.gov
The functionalization of polystyrene and other polymers is a key area of research for developing materials with tailored properties for applications in adsorption, catalysis, and biomedicine. utupub.firesearchgate.netnih.govumich.edu
Potential as a Precursor in Liquid Crystal Synthesis
The field of liquid crystals (LCs) heavily relies on molecules with specific structural features, typically a rigid core and flexible terminal chains. The 4-hexylbenzene moiety of this compound provides the necessary combination of a rigid aromatic core and a flexible alkyl chain, making its derivatives prime candidates for liquid crystal synthesis.
Upon deprotection to 4-hexylbenzaldehyde, the aldehyde group can readily undergo condensation reactions, most notably with anilines to form Schiff bases (imines). Schiff base linkages are a common structural motif in thermotropic liquid crystals. nih.govresearchgate.netmdpi.commdpi.com The reaction of 4-hexylbenzaldehyde with various substituted anilines can lead to a wide array of Schiff base compounds with potential mesogenic properties. The length of the alkyl chain on the aniline (B41778) and other substituents can be varied to tune the temperature range and type of liquid crystalline phases (e.g., nematic, smectic). researchgate.netresearchgate.netresearchgate.net
For example, the synthesis of N-(4-n-alkylbenzylidene)-4′-n-alkylanilines has been shown to produce low-melting liquid crystalline materials. researchgate.net Research on similar systems, such as those derived from 4-heptyloxybenzaldehyde and 4-dodeyloxybenzaldehyde, has demonstrated the formation of nematic phases. nih.govmdpi.com This strongly suggests that 4-hexylbenzaldehyde would be a valuable precursor for creating novel liquid crystals for applications in displays and other electro-optical devices. jetir.orgnih.govgoogle.comgoogle.com
| Precursor | Reaction Type | Resulting Structure | Potential LC Phase |
| 4-Hexylbenzaldehyde | Condensation with aniline | Schiff Base (Imine) | Nematic, Smectic |
| 4-Hexylbenzaldehyde | Condensation with substituted anilines | Substituted Schiff Bases | Tunable Nematic, Smectic |
Development of Novel Surfactant Structures
Surfactants are amphiphilic molecules containing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. The 4-hexylbenzene unit of this compound provides a substantial hydrophobic tail. The aldehyde functionality, after deprotection, offers a reactive handle to introduce a variety of hydrophilic head groups, paving the way for the synthesis of novel surfactants.
One promising route is the synthesis of cationic surfactants. For instance, reductive amination of 4-hexylbenzaldehyde with a secondary amine containing a hydrophilic group, followed by quaternization, would yield a cationic surfactant. A documented example is the reaction of 4-dimethylaminobenzaldehyde with long-chain alkyl bromides to produce cationic surfactants that have shown efficiency as demulsifiers for crude oil emulsions. This indicates a potential application for surfactants derived from 4-hexylbenzaldehyde in the oil and gas industry.
Furthermore, the acetal form, this compound, can be directly used in the synthesis of nonionic surfactants. A patented method describes the use of acetal-containing molecules as starters for the ethoxylation process to create pH-splittable nonionic surfactants. mdpi.com In this approach, the acetal moiety acts as a latent aldehyde. The resulting polyether-based surfactant is stable under neutral and basic conditions but can be "split" into a smaller surfactant molecule and the original aldehyde by lowering the pH. This "splittable" nature is highly desirable for applications where the surfactant's effect needs to be neutralized or removed after use, such as in wastewater treatment and enhanced oil recovery. mdpi.com The formation of micelles is a key characteristic of surfactants, which occurs above a certain concentration known as the critical micelle concentration (CMC). researchgate.netlibretexts.orgresearchgate.netlibretexts.orgnih.gov
| Starting Material | Synthetic Route | Surfactant Type | Potential Application |
| 4-Hexylbenzaldehyde | Reductive amination & Quaternization | Cationic | Demulsification |
| This compound | Ethoxylation | Nonionic (pH-splittable) | Industrial wastewater treatment |
Integration into Functional Materials and Devices
The versatility of this compound and its deprotected form extends to the creation of advanced functional materials and their integration into devices. The ability to introduce the 4-hexylbenzaldehyde moiety into various molecular architectures allows for the development of materials with tailored properties.
Moreover, the aldehyde functionality can be utilized to create stimuli-responsive materials. nih.govrsc.orgnih.govresearchgate.netresearchgate.net For example, polymers with pendant aldehyde groups can be crosslinked through reactions that are reversible under certain conditions (e.g., changes in pH or temperature), leading to materials that can change their shape or properties in response to external triggers. Such "smart" materials are of great interest for applications in drug delivery, sensors, and soft robotics.
While direct applications in devices like organic light-emitting diodes (OLEDs) are not yet established for this specific compound, the functionalization of aromatic structures is a key strategy in developing new materials for organic electronics. The ability to precisely control the structure and functionality at a molecular level, as offered by precursors like this compound, is crucial for advancing this field.
Future Research Trajectories and Emerging Opportunities
Innovative Synthetic Strategies for Enhanced Sustainability and Scalability
The traditional synthesis of 1-(diethoxymethyl)-4-hexylbenzene and related acetals often involves multi-step procedures that may not align with the principles of green chemistry. Future research is poised to develop more sustainable and scalable synthetic routes. A primary objective is the reduction of waste, energy consumption, and the use of hazardous reagents.
Research into alternative, greener solvents or even solvent-free reaction conditions is another critical area. The use of supercritical fluids or deep eutectic solvents could provide environmentally benign alternatives to traditional organic solvents. These innovative strategies are crucial for transitioning the synthesis of this compound from a laboratory-scale procedure to a viable industrial process.
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
| Catalyst | Homogeneous acid catalysts | Heterogeneous, recyclable catalysts |
| Solvent | Volatile organic solvents | Green solvents, solvent-free conditions |
| Process | Batch processing | Continuous flow processing |
| Waste Generation | High | Minimized |
| Energy Consumption | High | Optimized |
Untapped Reactivity Profiles and Novel Transformation Pathways
The diethoxymethyl group in this compound serves as a protecting group for the aldehyde functionality. While the deprotection to reveal the aldehyde is a standard transformation, there is significant untapped potential in exploring the direct reactivity of the acetal (B89532) group itself.
Future research could focus on developing novel catalytic systems that activate the C-O bonds of the acetal for transformations other than hydrolysis. For example, reductive cleavage of the acetal could lead to the formation of ethers, while oxidative cleavage could yield esters. Exploring the reactivity of the benzylic C-H bond adjacent to the diethoxymethyl group could also open up new avenues for functionalization.
Furthermore, the hexyl group provides a handle for introducing this molecular fragment into larger, more complex structures. Cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be employed if a suitable leaving group is introduced onto the aromatic ring. The interplay between the reactivity of the acetal and other functional groups that could be introduced onto the benzene (B151609) ring presents a rich area for chemical exploration. The development of orthogonal reaction strategies, where one functional group can be manipulated without affecting the other, will be key to unlocking the full synthetic potential of this compound.
| Transformation Type | Potential Product Class |
| Reductive Acetal Cleavage | Ethers |
| Oxidative Acetal Cleavage | Esters |
| Benzylic C-H Functionalization | Substituted Aromatics |
| Cross-Coupling Reactions | Biaryls, Alkynylated Aromatics |
Design and Synthesis of Advanced Multi-Component Materials
The unique bifunctional nature of this compound, possessing both a reactive (or protectable) aldehyde and a nonpolar alkyl chain, makes it an attractive building block for advanced multi-component materials. The aldehyde functionality, once deprotected, can participate in a variety of polymerization and condensation reactions.
One area of significant potential is in the synthesis of novel polymers. For instance, the aldehyde can be used in condensation polymerizations with diamines to form polyimines, or it can be a key component in the synthesis of phenolic resins. The hexyl group, in these polymers, would impart hydrophobicity and could influence the material's mechanical properties, such as its flexibility and solubility.
Furthermore, this compound could be incorporated into liquid crystalline materials. The rigid aromatic core combined with the flexible hexyl chain is a common motif in liquid crystal design. By carefully designing the molecular structure, it may be possible to create new liquid crystalline phases with unique optical and electronic properties. The aldehyde group could also be used to graft these molecules onto surfaces or to crosslink them into a stable network, leading to the development of advanced films and coatings.
| Material Class | Potential Application | Role of this compound |
| Polymers (e.g., Polyimines) | Membranes, coatings | Monomer providing hydrophobicity |
| Phenolic Resins | Adhesives, composites | Component influencing mechanical properties |
| Liquid Crystals | Displays, sensors | Mesogen with tunable properties |
| Surface Coatings | Hydrophobic surfaces, anti-fouling | Building block for functional films |
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring
To fully realize the potential of the novel synthetic strategies and reactivity profiles discussed above, a detailed understanding of the underlying reaction mechanisms and kinetics is essential. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. rsc.orgnih.gov
Applying these techniques to the synthesis and transformations of this compound would provide invaluable insights. For example, in-situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. rsc.orgresearchgate.net This allows for the rapid optimization of reaction conditions and provides a deeper understanding of the reaction kinetics. rsc.org The disappearance of the C-O stretches of the acetal and the appearance of the C=O stretch of the aldehyde during a deprotection reaction, for instance, can be precisely monitored.
In-situ NMR spectroscopy can provide even more detailed structural information about the species present in the reaction mixture. This can be particularly useful for identifying transient intermediates and for elucidating complex reaction pathways. The combination of these in-situ techniques with theoretical calculations will be a powerful approach for designing more efficient and selective chemical processes involving this compound.
| Spectroscopic Technique | Information Gained | Application in this compound Research |
| In-Situ FTIR | Real-time concentration of functional groups | Monitoring synthesis, deprotection kinetics, and catalyst activity |
| In-Situ NMR | Detailed structural information of species in solution | Identifying intermediates, elucidating reaction mechanisms |
| Raman Spectroscopy | Vibrational information, complementary to FTIR | Studying reactions in aqueous media or with symmetric bonds |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | Monitoring reactions involving changes in conjugation |
Q & A
Q. What are the optimal synthetic routes for 1-(diethoxymethyl)-4-hexylbenzene, and how can reaction yields be improved?
The synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:
- Friedel-Crafts alkylation : Introducing the hexyl group to a benzene ring precursor.
- Diethoxymethylation : Protecting an aldehyde or ketone intermediate with diethyl acetal groups under acidic catalysis (e.g., using HCl or H₂SO₄) .
To improve yields: - Optimize stoichiometry of reagents (e.g., excess diethyl orthoformate for acetal formation).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How should researchers handle stability challenges of this compound under varying pH and solvent conditions?
The diethoxymethyl group is an acetal, which is stable in neutral to mildly basic conditions (pH 5–9) but hydrolyzes under strong acidic or basic conditions. Key considerations:
- Storage : Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM).
- Reaction design : Avoid aqueous workups unless hydrolysis is intentional (e.g., converting the acetal to a carbonyl group) .
- Characterization : Monitor stability via TLC or NMR (disappearance of acetal proton signals at δ 4.5–5.5 ppm indicates degradation) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Identify diethoxymethyl protons as a triplet (δ 3.5–3.7 ppm, -OCH₂CH₃) and a singlet (δ 4.5–5.0 ppm, -CH(OEt)₂).
- ¹³C NMR : Confirm acetal carbon at δ 90–100 ppm.
- GC-MS/EI-MS : Detect molecular ion peaks (expected m/z for C₁₇H₂₈O₂: 272.4 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the diethoxymethyl group in cross-coupling reactions?
The diethoxymethyl group can act as a directing or protecting group. For mechanistic analysis:
- Kinetic studies : Track reaction progress under varying temperatures and catalysts (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions) .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange during hydrolysis.
- DFT calculations : Model transition states to predict regioselectivity in reactions like Suzuki-Miyaura couplings .
Q. How can researchers resolve contradictions in reported biological activity data for diethoxymethyl-containing analogs?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Strategies include:
- Reproducibility checks : Validate protocols using standardized cell lines (e.g., HEK293 or HeLa) and controls.
- Metabolic stability assays : Compare hydrolysis rates of the acetal group in vitro (e.g., liver microsomes) to correlate activity with intact vs. degraded forms .
- Structural analogs : Synthesize derivatives (e.g., replacing diethoxy with dimethoxy groups) to isolate structure-activity relationships .
Q. What role does this compound play in prodrug design, and how can its pharmacokinetics be optimized?
The diethoxymethyl group enhances lipophilicity, improving membrane permeability. To optimize pharmacokinetics:
- Hydrolysis profiling : Measure release kinetics of the active aldehyde metabolite in physiological buffers.
- Caco-2 assays : Assess intestinal absorption and blood-brain barrier penetration.
- SAR studies : Modify the hexyl chain length to balance solubility and bioavailability .
Q. How can computational tools predict synthetic pathways for novel diethoxymethyl-containing compounds?
AI-driven platforms (e.g., Reaxys, Pistachio) enable retrosynthetic analysis:
- Template matching : Identify feasible precursors (e.g., 4-hexylbenzaldehyde for acetal formation).
- One-step synthesis focus : Prioritize routes with minimal steps, such as direct alkylation-acetalization sequences.
- Accuracy validation : Cross-reference predicted pathways with experimental data from patents or journals .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF).
- Spill management : Neutralize acidic residues with NaHCO₃ before disposal .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
